![molecular formula C15H25N3O4 B4175993 ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate](/img/structure/B4175993.png)
ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate
Overview
Description
Ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate, also known as EEDQ, is a chemical compound that is widely used in scientific research. This compound belongs to the class of quinoxaline derivatives and is known for its ability to modify proteins and peptides. EEDQ is a potent cross-linking agent that is used in various biochemical and physiological studies to investigate the structure and function of proteins.
Mechanism of Action
Ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate works by forming covalent bonds between amino groups of proteins and peptides. This covalent bond results in the cross-linking of the proteins and peptides, which changes their structure and function. ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate is a highly reactive compound that can modify proteins and peptides at low concentrations.
Biochemical and Physiological Effects:
ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate has been shown to have a wide range of biochemical and physiological effects. It has been used to modify enzymes and receptors to study their function and activity. ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate has also been used to cross-link proteins and peptides to investigate their structure and function. In addition, ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate has been used in the development of new drugs and therapies.
Advantages and Limitations for Lab Experiments
Ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate has several advantages in lab experiments. It is a potent cross-linking agent that can modify proteins and peptides at low concentrations. ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate is also easy to use and can be synthesized in large quantities. However, ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate has some limitations. It is highly reactive and can modify proteins and peptides indiscriminately. This can result in the formation of non-specific cross-links, which can complicate data interpretation.
Future Directions
There are several future directions for the use of ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate in scientific research. One direction is the development of new drugs and therapies based on the modification of enzymes and receptors using ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate. Another direction is the investigation of the structure and function of proteins and peptides using ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate. In addition, ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate can be used in the development of new cross-linking agents that are more selective and specific.
Scientific Research Applications
Ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate is widely used in scientific research as a cross-linking agent. It is used to cross-link proteins and peptides to investigate their structure and function. ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate is also used to modify enzymes and receptors to study their biochemical and physiological effects. In addition, ethyl {1-[(ethylamino)carbonyl]-3-oxodecahydro-2-quinoxalinyl}acetate is used in the development of new drugs and therapies.
properties
IUPAC Name |
ethyl 2-[1-(ethylcarbamoyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4/c1-3-16-15(21)18-11-8-6-5-7-10(11)17-14(20)12(18)9-13(19)22-4-2/h10-12H,3-9H2,1-2H3,(H,16,21)(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEFPRNRXQHVOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1C2CCCCC2NC(=O)C1CC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Quinoxalineacetic acid, 1-[(ethylamino)carbonyl]decahydro-3-oxo-, ethyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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